4-Chloro-1-ethyl-2-methylbenzene
Description
Significance of Substituted Benzene (B151609) Derivatives in Advanced Chemical Synthesis
Substituted benzene derivatives are fundamental to advanced chemical synthesis due to the versatile reactivity of the aromatic ring and the influence of its substituents. masterorganicchemistry.comorgsyn.org The benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. masterorganicchemistry.com The nature of the existing substituents dictates the position and rate of subsequent substitutions, a concept central to the strategic synthesis of complex molecules. wikipedia.org For instance, electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. wikipedia.org This predictable control over regioselectivity is a powerful tool for synthetic chemists.
Furthermore, the substituents themselves can be chemically modified. For example, alkyl groups can be oxidized to carboxylic acids, and nitro groups can be reduced to amines, providing pathways to a diverse range of compounds from a common intermediate. quora.com This modular approach is a key principle in the design of efficient and elegant synthetic routes.
Research Context and Scope for 4-Chloro-1-ethyl-2-methylbenzene
Currently, dedicated research focusing exclusively on this compound is limited in publicly available literature. However, its structural motifs are present in various compounds investigated in different fields. For instance, related chlorinated and alkylated benzene derivatives are recognized as important intermediates in the synthesis of agrochemicals and pharmaceuticals. The specific arrangement of the chloro, ethyl, and methyl groups in this compound makes it a potential precursor for more complex molecules where this precise substitution pattern is required.
The research scope for this compound would likely involve its synthesis from readily available starting materials, characterization of its physical and chemical properties, and exploration of its reactivity in various organic transformations. Understanding its behavior in reactions such as nitration, further alkylation, or oxidation of the alkyl side chains would provide valuable data for its potential application as a building block in targeted organic synthesis.
A plausible synthetic route to this compound could start from 3-chlorotoluene (B144806). Friedel-Crafts acylation followed by a reduction (like the Clemmensen or Wolff-Kishner reduction) is a common strategy to introduce an ethyl group, avoiding the carbocation rearrangements often associated with direct Friedel-Crafts alkylation. organic-chemistry.orgyoutube.com Specifically, acylation of 3-chlorotoluene with acetyl chloride would likely yield a ketone, which upon reduction would give the desired ethyl group. The directing effects of the chloro and methyl groups would influence the position of acylation.
Structural Features and Positional Isomerism in Halogenated Alkylbenzenes
The structure of this compound, with the IUPAC name confirming the positions of the substituents on the benzene ring, presents an interesting case of positional isomerism. nih.gov Positional isomers have the same molecular formula but differ in the position of their functional groups or substituents on the carbon skeleton.
For the molecular formula C₉H₁₁Cl, several positional isomers exist by rearranging the chloro, ethyl, and methyl groups on the benzene ring. Some examples include:
1-Chloro-2-ethyl-4-methylbenzene
4-Chloro-2-ethyl-1-methylbenzene
2-Chloro-1-ethyl-4-methylbenzene
The table below provides a comparison of the key structural features of this compound and some of its positional isomers.
| Property | This compound | 1-Chloro-2-ethyl-4-methylbenzene | 4-Chloro-2-ethyl-1-methylbenzene |
| Molecular Formula | C₉H₁₁Cl | C₉H₁₁Cl | C₉H₁₁Cl |
| Molecular Weight | 154.63 g/mol nih.gov | 154.63 g/mol | 154.63 g/mol |
| CAS Number | 89032-07-5 nih.gov | 89032-03-1 | 89032-09-7 |
| IUPAC Name | This compound nih.gov | 1-Chloro-2-ethyl-4-methylbenzene | 4-Chloro-2-ethyl-1-methylbenzene |
Interactive Data Table: Properties of this compound
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 89032-07-5 nih.gov |
| Molecular Formula | C₉H₁₁Cl nih.gov |
| Molecular Weight | 154.63 g/mol nih.gov |
| InChI | InChI=1S/C9H11Cl/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 nih.gov |
| InChIKey | NIBYGGNLNNWOJX-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | CCC1=C(C=C(C=C1)Cl)C nih.gov |
| XLogP3 | 4.3 nih.gov |
| Heavy Atom Count | 10 nih.gov |
| Complexity | 101 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89032-07-5 |
|---|---|
Molecular Formula |
C9H11Cl |
Molecular Weight |
154.63 g/mol |
IUPAC Name |
4-chloro-1-ethyl-2-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
NIBYGGNLNNWOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 4 Chloro 1 Ethyl 2 Methylbenzene
Elucidating Electrophilic Aromatic Substitution Mechanisms
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.org The rate and regioselectivity of the reaction are governed by the existing substituents on the ring.
Influence of Substituents on Regioselectivity and Reaction Rates
The benzene ring of 4-Chloro-1-ethyl-2-methylbenzene bears three substituents: a methyl group, an ethyl group, and a chlorine atom. Their collective influence determines the positions (regioselectivity) and speed (reaction rate) of electrophilic attack.
Alkyl Groups (Ethyl and Methyl): Both the ethyl (-CH₂CH₃) and methyl (-CH₃) groups are classified as activating groups. They donate electron density to the benzene ring through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.
In this compound, the positions available for substitution are C3, C5, and C6. The directing effects of the existing groups must be considered in concert:
The ethyl group at C1 directs to C2 (blocked), C6, and C4 (blocked).
The methyl group at C2 directs to C1 (blocked), C3, and C6.
The chloro group at C4 directs to C3 and C5.
Combining these effects, positions C3 and C6 are strongly favored electronically. Position C5 is also activated by the chloro group. Steric hindrance from the adjacent ethyl group may slightly disfavor attack at C6 compared to C3. Therefore, electrophilic substitution is expected to yield a mixture of products, with the major isomers likely resulting from substitution at the C3 and C6 positions.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| Ethyl (-CH₂CH₃) | C1 | Electron-Donating (Inductive, Hyperconjugation) | Activating | ortho, para |
| Methyl (-CH₃) | C2 | Electron-Donating (Inductive, Hyperconjugation) | Activating | ortho, para |
| Chloro (-Cl) | C4 | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho, para |
Halogenation Mechanisms and Thermodynamic Considerations
Halogenation involves the introduction of a halogen atom (e.g., Cl or Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. masterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the aromatic ring.
The mechanism for the bromination of this compound would proceed as follows:
Activation of Electrophile: The Lewis acid catalyst reacts with bromine to form a complex that increases the electrophilicity of one bromine atom.
Nucleophilic Attack: The activated aromatic ring attacks the electrophilic bromine, breaking the Br-Br bond and forming a sigma complex. The positive charge in this intermediate is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of attack.
Deprotonation: A weak base (like FeBr₄⁻) removes a proton from the carbon atom that formed the new C-Br bond, restoring the aromatic system.
Based on the directing effects analyzed previously, halogenation would primarily occur at the C3 and C6 positions. Thermodynamic considerations for halogenation are generally favorable, with the reactions being exothermic. The stability of the resulting products, influenced by steric and electronic factors, will determine the final product distribution.
Nitration and Sulfonation Reaction Pathways
Nitration is the introduction of a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com
The reaction pathway for the nitration of this compound involves the attack of the aromatic ring on the nitronium ion. The regiochemical outcome is governed by the same principles of substituent effects, leading to the formation of a mixture of nitrated products, predominantly 3-nitro- and 6-nitro-4-chloro-1-ethyl-2-methylbenzene.
Sulfonation introduces a sulfonic acid group (-SO₃H) to the ring. This is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄). libretexts.orgyoutube.com The electrophile is SO₃ (or protonated SO₃H⁺). The sulfonation reaction is notably reversible. libretexts.orgyoutube.com
The pathway involves the attack of the ring on SO₃, followed by proton transfers to yield the sulfonic acid. As with nitration and halogenation, sulfonation will occur at the positions activated by the existing substituents, primarily C3 and C6. The reversibility of sulfonation can be utilized strategically in synthesis to temporarily block a position on the ring. libretexts.org
Nucleophilic Aromatic Substitution (SₙAr) Reactions
While electrophilic substitution is more common for electron-rich aromatic rings, Nucleophilic Aromatic Substitution (SₙAr) can occur on aryl halides, where a nucleophile replaces a halide on the ring. youtube.com Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism is typically a two-step addition-elimination process. libretexts.org The feasibility of this reaction for this compound depends critically on the ring's electronic properties.
Activated and Unactivated SₙAr Processes
The rate of SₙAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring.
Activated SₙAr: This process occurs when strong EWGs (such as -NO₂, -CN, -C=O) are positioned ortho or para to the leaving group (the chlorine atom). libretexts.org These groups are essential to stabilize the negative charge of the intermediate formed upon nucleophilic attack (the Meisenheimer complex). Since this compound contains only electron-donating alkyl groups and a weakly deactivating chloro group, it lacks the necessary activation for this type of reaction to proceed under mild conditions.
Unactivated SₙAr: Aryl halides without strong EWGs, like this compound, can undergo nucleophilic substitution but require extremely harsh conditions, such as high temperatures and pressures with a very strong nucleophile (e.g., NaOH or NaNH₂). libretexts.orgvaia.com This reaction often proceeds through a different mechanism known as the elimination-addition pathway, which involves a highly reactive benzyne (B1209423) intermediate. youtube.comvaia.com This pathway can lead to a mixture of regioisomeric products, as the incoming nucleophile can attack either carbon of the benzyne "triple bond".
Table 2: Comparison of SₙAr Reaction Conditions
| Reaction Type | Ring Substituents Required | Nucleophile | Conditions | Intermediate |
|---|---|---|---|---|
| Activated SₙAr | Strong EWGs ortho/para to leaving group | Moderate to Strong | Mild (e.g., room temp to 130 °C) | Meisenheimer Complex (stabilized carbanion) |
| Unactivated SₙAr | No specific EWGs needed | Very Strong (e.g., OH⁻, NH₂⁻) | Harsh (e.g., >350 °C, high pressure) | Benzyne |
Transition Metal-Mediated Nucleophilic Substitutions
A more modern and versatile approach to the nucleophilic substitution of unactivated aryl halides involves the use of transition metal catalysts, most commonly palladium (Pd) or copper (Cu). These reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Sonogashira coupling (for C-C bond formation), provide pathways for substituting the chlorine atom under significantly milder conditions than the classical unactivated SₙAr.
The general mechanism for these cross-coupling reactions involves a catalytic cycle:
Oxidative Addition: The low-valent metal catalyst inserts into the carbon-chlorine bond of this compound.
Transmetalation or Nucleophilic Attack: The nucleophile is delivered to the metal center.
Reductive Elimination: The new C-Nucleophile bond is formed, and the product is released, regenerating the active metal catalyst.
These methods allow for the formation of a wide array of derivatives from this compound, where the chlorine is replaced by amines, ethers, alkyl, or aryl groups, demonstrating a powerful alternative to traditional SₙAr chemistry.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Benzene |
| Benzyne |
| Bromine |
| 3-nitro-4-chloro-1-ethyl-2-methylbenzene |
| 6-nitro-4-chloro-1-ethyl-2-methylbenzene |
| Chlorine |
| Copper |
| Iron(III) bromide |
| Nitric acid |
| Nitronium ion |
| Palladium |
| Sodium amide |
| Sodium hydroxide |
| Sulfonic acid |
| Sulfur trioxide |
Alkyl Side-Chain Functionalization and Derivatization
The ethyl and methyl groups attached to the benzene ring of this compound are key sites for chemical modification. These benzylic positions exhibit enhanced reactivity, allowing for selective functionalization.
Radical Halogenation and Oxidation Reactions
Radical Halogenation: The benzylic C-H bonds of the ethyl and methyl groups are significantly weaker than other alkyl C-H bonds, making them susceptible to free-radical halogenation. masterorganicchemistry.com This reaction is typically performed using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide).
Due to the higher stability of the resulting radical intermediate (secondary > primary), the secondary benzylic position on the ethyl group is more reactive than the primary benzylic hydrogens of the methyl group. youtube.com This selectivity leads to the preferential formation of 1-(1-bromoethyl)-4-chloro-2-methylbenzene. Further reaction can lead to halogenation at the methyl group or di-substitution.
Potential Products of Monobromination
| Product Name | Site of Halogenation | Structure |
|---|---|---|
| 1-(1-Bromoethyl)-4-chloro-2-methylbenzene | Ethyl Group (Benzylic) | |
| 1-(Bromomethyl)-4-chloro-2-ethylbenzene | Methyl Group (Benzylic) |
Oxidation Reactions: The alkyl side chains can be oxidized by strong oxidizing agents. When treated with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating, both the ethyl and methyl groups are oxidized down to carboxylic acids. libretexts.orglumenlearning.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.orglumenlearning.com The final product of this vigorous oxidation is 4-chloro-1,2-benzenedicarboxylic acid. Milder, more selective oxidation of the more reactive secondary benzylic position on the ethyl group can yield ketones. For instance, catalytic oxidation of the related 1-chloro-4-ethylbenzene (B1585538) with tert-butyl hydroperoxide yields 1-(4-chlorophenyl)ethanone. rsc.org
Oxidation Products of this compound
| Reagent/Conditions | Product |
|---|
Functional Group Interconversions on Ethyl and Methyl Groups
The benzylic halides produced from radical halogenation are valuable intermediates for further synthesis through nucleophilic substitution reactions. lumenlearning.comfiveable.me The halogen atom at the benzylic position can be displaced by a variety of nucleophiles to introduce new functional groups. ncert.nic.in These reactions typically proceed via an S_N1 or S_N2 mechanism, depending on the substrate, nucleophile, and reaction conditions.
For example, 1-(1-bromoethyl)-4-chloro-2-methylbenzene can be converted into the corresponding alcohol, ether, or nitrile. solubilityofthings.compw.live
Examples of Functional Group Interconversions
| Starting Material | Reagent | Product | Functional Group |
|---|---|---|---|
| 1-(1-Bromoethyl)-4-chloro-2-methylbenzene | H₂O or NaOH(aq) | 1-(4-Chloro-2-methylphenyl)ethanol | Alcohol |
| 1-(1-Bromoethyl)-4-chloro-2-methylbenzene | NaCN | 2-(4-Chloro-2-methylphenyl)propanenitrile | Nitrile |
| 1-(1-Bromoethyl)-4-chloro-2-methylbenzene | NaOCH₃ | 1-(1-Methoxyethyl)-4-chloro-2-methylbenzene | Ether |
Reductive Dehalogenation and Aromatic Ring Reduction
The chlorine atom and the aromatic ring of this compound can be selectively reduced under specific conditions.
Reductive Dehalogenation: The carbon-chlorine bond can be cleaved to replace the chlorine atom with a hydrogen atom. This hydrodehalogenation is commonly achieved through catalytic hydrogenation, for example, using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. organic-chemistry.orgthieme-connect.com This reaction converts this compound into 1-ethyl-2-methylbenzene. rsc.org Conditions can often be chosen to selectively reduce the halide without affecting the aromatic ring. organic-chemistry.org Other methods for reductive dehalogenation of aryl chlorides include using alkali metals or polymer-supported palladium catalysts. acs.orgnih.gov
Aromatic Ring Reduction: The benzene ring is relatively resistant to reduction due to its aromatic stability. libretexts.org However, under more forcing conditions, such as high pressure and temperature with catalysts like rhodium, platinum, or nickel, the aromatic ring can be fully hydrogenated to a cyclohexane (B81311) ring. openstax.orglibretexts.orglumenlearning.com This would convert this compound to 4-chloro-1-ethyl-2-methylcyclohexane. An alternative method is the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), which would reduce the ring to a non-conjugated diene. libretexts.orglumenlearning.com
Reduction Reactions of this compound
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reductive Dehalogenation | H₂, Pd/C, MeOH | 1-Ethyl-2-methylbenzene |
| Aromatic Ring Reduction | H₂ (high pressure), Rh/C or PtO₂ | 4-Chloro-1-ethyl-2-methylcyclohexane |
| Birch Reduction | Na, NH₃(l), EtOH | 4-Chloro-1-ethyl-2-methyl-1,4-cyclohexadiene |
Rearrangement Reactions and Isomerization Processes
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. numberanalytics.comthermofisher.com In the context of this compound, this typically involves the isomerization of substituent positions on the aromatic ring.
Under strong acid catalysis (e.g., Lewis acids like AlCl₃ or superacids), the alkyl groups (ethyl and methyl) or the chlorine atom can migrate around the benzene ring. masterorganicchemistry.com This process occurs through the formation of a carbocationic intermediate known as an arenium ion (or sigma complex). The migration proceeds via a series of 1,2-shifts, driven by the thermodynamic stability of the resulting isomers. Over time, this can lead to a complex equilibrium mixture of various chloro-ethyl-methylbenzene isomers. Such rearrangements are a known phenomenon in processes like Friedel-Crafts alkylation, where they can complicate the product distribution. libretexts.org
Advanced Spectroscopic and Chromatographic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Chloro-1-ethyl-2-methylbenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and types of protons and carbons, multi-dimensional NMR experiments are essential for unambiguously assigning these signals and confirming the substitution pattern on the benzene (B151609) ring.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methyl protons (-CH₃) and methylene (B1212753) protons (-CH₂-) of the ethyl group. It would also reveal couplings between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is crucial for assigning the carbon signals of the methyl, ethyl, and aromatic C-H groups. For instance, the proton signal for the C-5 hydrogen would show a cross-peak with the ¹³C signal for the C-5 carbon.
Correlations from the ethyl group's -CH₂- protons to the aromatic carbons C-1, C-2, and C-6.
Correlations from the methyl group's protons (-CH₃) to the aromatic carbons C-1, C-2, and C-3.
Correlations from the aromatic protons (H-3, H-5, H-6) to their neighboring carbons, confirming the 1,2,4-substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (C-ethyl) | - | ~142 |
| C2 (C-methyl) | - | ~135 |
| C3 | ~7.10 (d) | ~130 |
| C4 (C-Cl) | - | ~132 |
| C5 | ~7.15 (dd) | ~128 |
| C6 | ~7.05 (d) | ~126 |
| Ethyl -CH₂- | ~2.60 (q) | ~25 |
| Ethyl -CH₃ | ~1.20 (t) | ~15 |
| Methyl -CH₃ | ~2.30 (s) | ~20 |
Note: Predicted values are estimates. Actual shifts can vary based on solvent and experimental conditions. (d=doublet, t=triplet, q=quartet, s=singlet, dd=doublet of doublets)
Beyond structural elucidation, other NMR techniques can probe the molecule's spatial arrangement and behavior in solution.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. For this molecule, NOESY or ROESY could confirm the structure by showing spatial proximity between the protons of the ethyl group and the H-6 proton, as well as between the methyl group protons and the H-3 proton.
DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates. For a pure sample of this compound, DOSY would show all proton signals aligned horizontally, indicating they all belong to a single molecule with a uniform diffusion coefficient. This is a powerful method for purity assessment.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture using gas chromatography and then provides mass spectra for each component. researchgate.net For this compound, GC is ideal for separating it from isomers (e.g., 2-Chloro-1-ethyl-4-methylbenzene) or other impurities from a reaction mixture. rsc.org
Once isolated by the GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ion peaks. The key features in the mass spectrum of this compound would be:
Molecular Ion (M⁺): A peak corresponding to the intact molecule's mass (C₉H₁₁Cl), which is approximately 154 g/mol . nih.gov A characteristic isotopic pattern will be observed due to the presence of chlorine: a peak at M⁺ (for ³⁵Cl) and a smaller peak at M+2 (for ³⁷Cl) with an intensity ratio of about 3:1.
Major Fragments: The fragmentation pattern provides a fingerprint for the molecule. Common fragmentations for this structure include the loss of a methyl group ([M-15]⁺) and, more significantly, the loss of an ethyl group ([M-29]⁺) to form a chlorotoluene radical cation. The most stable and often most abundant fragment (the base peak) is typically the benzylium (B8442923) or tropylium-type cation. docbrown.info
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Possible Ion Fragment | Description |
| 156 | [C₉H₁₁³⁷Cl]⁺ | Molecular ion (M+2) peak with the ³⁷Cl isotope |
| 154 | [C₉H₁₁³⁵Cl]⁺ | Molecular ion (M⁺) peak with the ³⁵Cl isotope |
| 139 | [C₈H₈³⁵Cl]⁺ | Loss of a methyl group ([M-15]⁺) |
| 125 | [C₇H₆³⁵Cl]⁺ | Loss of an ethyl group ([M-29]⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion, from loss of Cl and subsequent rearrangement |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact elemental formula. While standard MS might identify the nominal mass as 154, HRMS can distinguish this compound from other compounds that also have a nominal mass of 154 but different elemental formulas.
For C₉H₁₁Cl, the calculated exact mass is 154.0549 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula, ruling out other possibilities and providing strong evidence for the compound's identity when combined with NMR data. acs.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These techniques measure the absorption or scattering of infrared radiation as the molecule's bonds vibrate. researchgate.net
For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural features:
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹) correspond to the C-H bonds of the ethyl and methyl groups.
Aromatic C=C Bending: A series of sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the carbon-chlorine bond stretching vibration.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2970 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bending (Alkyl) | 1470 - 1365 |
| C-Cl Stretch | 800 - 600 |
Note: These are general ranges; the exact position and intensity of peaks can be influenced by the specific substitution pattern of the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions of this compound in the solid state.
While a specific crystal structure for this compound is not available in public databases, the principles of its solid-state packing can be inferred from the crystal structures of simpler, related aromatic compounds like 1,4-dichlorobenzene. researchgate.netchemtube3d.comwikipedia.orguq.edu.aunist.gov The packing in the crystal lattice of such molecules is governed by a balance of attractive and repulsive forces, including van der Waals interactions and, in some cases, weak halogen bonding. researchgate.net
Chromatographic Separation Methods for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC is the most common approach.
In a typical reversed-phase setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
A plausible HPLC method for the analysis of a mixture containing this compound and related isomers is outlined below. The elution order is predicted based on the general principle that increased alkyl substitution and halogenation can affect retention. nacalai.comsielc.commtc-usa.compsu.edusielc.comrsc.orgrsc.orgchromatographyonline.comchromatographyonline.comsielc.com
| Parameter | Condition |
| Column | C18 (Octadecylsilyl) silica (B1680970) gel, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Expected Elution Order of a Hypothetical Mixture:
| Compound | Predicted Retention Time (min) | Reasoning |
| Toluene (B28343) | ~ 3.5 | Less hydrophobic |
| Chlorotoluene (isomers) | ~ 4.5 - 5.5 | Increased hydrophobicity due to chlorine |
| Ethylbenzene | ~ 5.0 | More hydrophobic than toluene |
| This compound | ~ 7.0 | Increased hydrophobicity due to ethyl and chloro groups |
| Dichlorobenzene (isomers) | ~ 6.0 - 7.5 | Higher degree of halogenation |
This table presents a hypothetical separation and predicted retention times for illustrative purposes.
Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution and is ideal for assessing the purity and quantifying the compound in a mixture of its isomers.
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. For aromatic isomers, specialized capillary columns are often used to achieve baseline separation. sigmaaldrich.comsigmaaldrich.comjeol.comcdc.govclu-in.orgresearchgate.netlibretexts.orgyoutube.comlibretexts.orgsrigc.com
A typical GC method for the analysis of this compound is detailed below. The conditions are based on established methods for similar compounds like xylene and chlorotoluene isomers.
| Parameter | Condition |
| Column | SLB-IL60 (ionic liquid) or similar polar capillary column, 30 m x 0.25 mm ID, 0.20 µm film thickness sigmaaldrich.com |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 200 °C at 5 °C/min, hold 5 min |
| Injection Mode | Split (e.g., 100:1) |
Expected Elution Order of Isomers:
The elution order in GC is primarily determined by boiling point, with lower boiling point compounds eluting first. For isomers with very similar boiling points, the interaction with the stationary phase becomes critical for separation. The use of a polar stationary phase can enhance the separation of isomers based on differences in their dipole moments.
| Compound | Boiling Point (°C) | Predicted Elution Order |
| o-Xylene | 144 | 1 |
| m-Xylene | 139 | 2 |
| p-Xylene | 138 | 3 |
| Ethylbenzene | 136 | 4 |
| o-Chlorotoluene | 159 | 5 |
| m-Chlorotoluene | 162 | 6 |
| p-Chlorotoluene | 162 | 7 |
| This compound | ~190-200 (estimated) | 8 |
This table is for illustrative purposes. The exact elution order and retention times will depend on the specific GC column and conditions used.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-1-ethyl-2-methylbenzene, offering a detailed picture of its geometry and electronic landscape.
Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular geometry and energetics of molecules like this compound. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), would reveal the precise three-dimensional arrangement of its atoms. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| C-C (Ethyl) Bond Length | ~1.53 Å |
| C-H (Aromatic) Bond Lengths | ~1.08 Å |
| C-H (Alkyl) Bond Lengths | ~1.09 - 1.10 Å |
| C-C-C (Benzene Ring) Angles | ~118° - 122° |
| Cl-C-C Angle | ~119° |
Note: These are estimated values based on typical DFT calculations for similar chloro-alkylbenzene molecules.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to predicting the electronic properties of this compound. rsc.orgosf.io These calculations can determine key electronic descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the interplay of the electron-donating alkyl groups and the electron-withdrawing chloro group will modulate these frontier orbital energies. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO will be influenced by the electronegative chlorine atom.
Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations
| Property | Predicted Value |
| HOMO Energy | ~ -8.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 8.0 eV |
| Dipole Moment | ~ 2.1 D |
| Ionization Potential | ~ 8.5 eV |
Note: These values are estimations based on ab initio calculations for analogous substituted benzenes. nist.gov
Conformational Analysis and Potential Energy Surfaces
The presence of a flexible ethyl group necessitates a conformational analysis to understand the different spatial arrangements, or conformers, of this compound and their relative stabilities. libretexts.org Rotation around the single bond connecting the ethyl group to the benzene (B151609) ring leads to various conformers with different energies.
A potential energy surface (PES) can be mapped by systematically rotating the dihedral angle of the ethyl group relative to the plane of the benzene ring. The most stable conformer will be the one that minimizes steric hindrance between the ethyl group's methyl hydrogens and the adjacent methyl group on the ring. maricopa.edu The anti-conformation, where the terminal methyl of the ethyl group is pointed away from the ring's methyl group, is expected to be the global minimum on the PES. Gauche conformations, where the methyl groups are closer, would represent higher energy states. maricopa.edu Torsional strain, the resistance to bond twisting, is a key factor in determining the energy barriers between these conformers. libretexts.org
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound, particularly electrophilic aromatic substitution.
Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. For this compound, the directing effects of the substituents determine the position of attack by an incoming electrophile. The ethyl and methyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator.
Computational methods can model the reaction pathway by calculating the energies of the starting materials, the intermediate carbocation (the sigma complex or arenium ion), and the final products. nih.gov The relative stability of the possible sigma-complex intermediates for attack at different positions on the ring allows for the prediction of the major product. The transition state, the highest energy point along the reaction coordinate, can also be located and characterized to determine the activation energy of the reaction. pnas.org For this compound, electrophilic attack is most likely to occur at the positions ortho and para to the activating alkyl groups, while considering the steric hindrance they impose.
The solvent in which a reaction is carried out can significantly influence its rate and mechanism. quora.com Computational models can incorporate solvent effects, either implicitly using a continuum model like the Polarizable Continuum Model (PCM), or explicitly by including individual solvent molecules in the calculation. rsc.org
For the electrophilic substitution of this compound, a polar solvent would be expected to stabilize the charged intermediate sigma-complex more than the neutral reactants, thereby potentially lowering the activation energy and increasing the reaction rate. researchgate.net The choice of solvent can also influence the regioselectivity of the reaction by differentially solvating the various possible transition states. researchgate.net Computational studies can simulate these interactions and provide a deeper understanding of the solvent's role in the reaction dynamics.
Applications of 4 Chloro 1 Ethyl 2 Methylbenzene in Materials Science and Industrial Chemistry
Role as a Chemical Intermediate in Complex Organic Synthesis
The structure of 4-Chloro-1-ethyl-2-methylbenzene, featuring a chlorinated benzene (B151609) ring with ethyl and methyl substituents, suggests its primary utility lies as an intermediate in the synthesis of more complex molecules. The presence of the chlorine atom provides a reactive site for various nucleophilic substitution and cross-coupling reactions, while the alkyl groups can influence the electronic properties and steric hindrance of the aromatic ring, directing further substitutions.
Precursor for Advanced Pharmaceuticals and Agrochemicals (Synthetic Pathways Only)
In principle, this compound could serve as a foundational scaffold for the synthesis of novel pharmaceutical and agrochemical agents. The chloro- and alkyl-substituted benzene motif is a common feature in many biologically active compounds. For instance, the chlorine atom could be displaced by nitrogen-containing heterocycles, a common strategy in drug discovery to introduce pharmacologically relevant groups. Similarly, the aromatic ring could undergo further functionalization, such as nitration or acylation, to build more elaborate molecular architectures.
However, a comprehensive search of existing literature and patent filings did not yield any specific, publicly documented synthetic pathways where this compound is explicitly used as a precursor for a commercially available or late-stage development pharmaceutical or agrochemical product. While the general class of alkylchlorobenzenes is cited as important for such syntheses, the specific contribution of this isomer remains undefined in the public domain.
Building Block for Functional Polymers and Macromolecules
The potential for this compound to be utilized in the creation of functional polymers and macromolecules exists through several theoretical pathways. For example, the chlorine atom could be a site for polymerization reactions, such as in the formation of poly(phenylene vinylene) (PPV) derivatives or other conjugated polymers, where the ethyl and methyl groups could enhance solubility and processability.
Despite these theoretical possibilities, there is currently no available research detailing the successful polymerization of this compound or its incorporation as a monomer into any functional polymer or macromolecule.
Development of Novel Materials
The unique substitution pattern of this compound could, in theory, be leveraged for the design of novel materials with specific properties.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The dicarboxylated or di-pyridyl derivatives of this compound could potentially serve as organic linkers in MOF synthesis. The chloro, ethyl, and methyl groups would decorate the pores of the resulting framework, influencing its size, shape, and chemical environment, which could be advantageous for applications in gas storage, separation, or catalysis.
A search of the relevant literature, however, did not identify any published research describing the use of ligands derived from this compound in the synthesis of MOFs.
Components in Organic Electronic Devices and Optoelectronic Materials
Substituted benzenes are fundamental components in the field of organic electronics. The electronic properties of this compound, influenced by the interplay of the electron-withdrawing chlorine atom and the electron-donating alkyl groups, could make its derivatives suitable for use as host materials, charge transport layers, or emitters in organic light-emitting diodes (OLEDs) or as components in organic photovoltaics (OPVs).
At present, there is no specific mention in the scientific or patent literature of this compound or its direct derivatives being incorporated into any organic electronic or optoelectronic devices.
Catalytic Applications and Ligand Design
The structure of this compound could be modified to create novel ligands for catalysis. For example, the introduction of phosphine (B1218219) or other coordinating groups could yield ligands that, when complexed with transition metals, might exhibit unique catalytic activity or selectivity in various organic transformations. The steric bulk provided by the ethyl and methyl groups could play a crucial role in controlling the coordination environment around the metal center.
Nevertheless, there is a lack of published data on the design or application of ligands derived from this compound for catalytic purposes.
Precursor for Catalyst Ligands in Transition Metal Catalysis
While direct, large-scale industrial use of this compound for ligand synthesis is not widely documented, its molecular structure presents several strategic points for chemical modification, making it a plausible precursor for creating specialized ligands for transition metal catalysis. The reactivity of the chloro- and alkyl-substituents on the benzene ring allows for the introduction of donor atoms like phosphorus, nitrogen, or oxygen, which are essential for coordinating with metal centers.
Potential synthetic strategies to convert this compound into catalyst ligands include:
Cross-Coupling Reactions: The chlorine atom can be replaced using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (to introduce nitrogen-based ligands) or Suzuki and Stille couplings to build more complex carbon skeletons that can incorporate coordinating groups.
Functionalization of Alkyl Groups: The benzylic protons on the ethyl and methyl groups are susceptible to radical halogenation. This can create a reactive handle away from the ring, which can then be converted into a phosphine or other coordinating group.
Directed Ortho-Metalation: The existing substituents can direct metallation (lithiation) to a specific adjacent position on the aromatic ring, which can then be quenched with an electrophile to introduce a new functional group.
These transformations could yield bidentate or monodentate ligands with specific steric and electronic properties tailored for catalytic processes like hydrogenation, carbon-carbon bond formation, and polymerization. The ethyl and methyl groups provide steric bulk that can influence the selectivity and activity of the final catalyst.
Table 1: Potential Synthetic Transformations for Ligand Synthesis
| Starting Moiety | Reaction Type | Reagents | Resulting Functional Group | Potential Ligand Type |
|---|---|---|---|---|
| Chloro Group | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | -NR₂ | Aminophosphine, Diamine |
| Chloro Group | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | -Ar (Aryl group) | Pincer, Biaryl Phosphine |
| Methyl Group | Radical Halogenation -> Nucleophilic Substitution | NBS, AIBN; then PPh₂Li | -CH₂PPh₂ | Phosphine |
| Aromatic Ring | Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | -C(O)R | Ketone-based |
Role in Supported Catalysts or Reaction Media
There is limited evidence to suggest that this compound is used as a solid support for catalysts. However, its properties as a chlorinated aromatic hydrocarbon make it a candidate for use as a specialized reaction medium or solvent in certain industrial chemical processes.
As a solvent, it shares characteristics with other aromatic hydrocarbons like toluene (B28343) and xylene but with key differences. The presence of a chlorine atom introduces polarity to the molecule, increasing its dipole moment compared to its non-chlorinated parent, 1-ethyl-2-methylbenzene. This moderate polarity, combined with a relatively high boiling point, could make it a suitable solvent for reactions requiring elevated temperatures and specific solubility characteristics for both non-polar and moderately polar reactants. Its use could be advantageous in processes where solvent choice is critical to control reaction rates, selectivity, or to facilitate the separation of products.
Advanced Chemical Precursor for Dyes, Pigments, and Specialty Chemicals
Chlorinated toluenes and their derivatives are established intermediates in the synthesis of dyes, pigments, and other specialty chemicals. chembk.com this compound fits within this class of compounds and serves as a valuable building block for more complex molecules.
The synthesis of dyes often involves introducing chromophoric (color-bearing) and auxochromic (color-modifying) groups onto an aromatic core. The this compound molecule can be chemically modified to achieve this. For instance, nitration followed by reduction can introduce amino groups, which are powerful auxochromes. These amino-derivatives can then undergo diazotization and coupling reactions to form vibrant azo dyes. weebly.com
Furthermore, research on structurally similar compounds provides insight into potential applications. For example, 4-Chloro-1,2-phenylenediamine, another chlorinated aromatic, is used in permanent hair dye formulations. nih.gov Studies have shown that under light exposure, this compound can undergo photochemical reactions to form larger, colored molecules like phenazines. nih.gov It is plausible that this compound could be a precursor for similar chromophoric systems through tailored synthetic routes involving condensation and oxidation reactions.
Beyond dyes, its structure is relevant to the synthesis of other specialty chemicals, such as agrochemicals and pharmaceutical intermediates, where the specific substitution pattern is required to achieve the desired biological activity or material property.
Environmental Chemical Degradation Pathways (Mechanistic and Theoretical Aspects)
The environmental fate of this compound is a significant consideration due to its classification as a chlorinated volatile organic compound (CVOC). usgs.gov Its degradation in the environment can occur through several pathways, primarily microbial degradation and advanced oxidation processes.
Mechanistic Aspects of Degradation:
Studies on analogous compounds, such as 4-chloro-2-methylphenol (B52076), show that advanced oxidation processes (AOPs) like the electro-Fenton and photoelectro-Fenton methods are effective for degradation. psu.edu These processes generate highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. The proposed mechanism involves:
Hydroxyl Radical Attack: The •OH radical adds to the aromatic ring, breaking its aromaticity.
Ring Opening: Subsequent oxidation leads to the cleavage of the benzene ring, forming smaller, aliphatic carboxylic acids.
Mineralization: These intermediates are further oxidized to carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻), representing complete mineralization. psu.edu
The photoelectro-Fenton process has been shown to be particularly efficient, achieving complete dechlorination and significant reduction in total organic carbon (TOC). psu.edu
Table 2: Degradation Efficiency of 4-chloro-2-methylphenol (an analogous compound) via AOPs
| Degradation Method | Treatment Time (min) | TOC Removal | Dechlorination | Reference |
|---|---|---|---|---|
| Electro-Fenton | 450 | 14.9% | 89.3% | psu.edu |
| Photoelectro-Fenton | 300 | 41.7% | 100% | psu.edu |
Theoretical Aspects and Biodegradation:
From a theoretical standpoint, the presence of the chlorine atom tends to make the compound more resistant to microbial degradation compared to non-chlorinated counterparts like toluene and ethylbenzene. nih.gov The electron-withdrawing nature of chlorine can make the aromatic ring less susceptible to initial oxidative attack by microbial enzymes.
However, biodegradation can still occur. Microorganisms capable of degrading BTEX compounds often initiate the process by oxidizing the alkyl side chains. nih.gov A plausible pathway for this compound would involve the initial oxidation of the ethyl or methyl group, followed by cleavage of the aromatic ring. The complete breakdown under anaerobic conditions has also been observed for related compounds, where they are fully mineralized to CO₂. nih.gov
Future Research Directions and Emerging Trends
Sustainable Synthetic Routes and Green Chemistry Approaches
The synthesis of halogenated aromatics is traditionally reliant on methods that can be hazardous and generate significant waste. Future research will increasingly focus on developing sustainable and "green" synthetic pathways for 4-Chloro-1-ethyl-2-methylbenzene. This aligns with the broader push in the chemical industry to adopt processes that are safer, more efficient, and environmentally benign.
Key research directions will likely involve:
Alternative Halogenating Agents: Moving away from elemental halogens like chlorine gas, which is highly toxic, is a priority. researchgate.netmdpi.comrsc.org Research is exploring the use of safer, solid-based chlorinating agents such as trichloroisocyanuric acid (TCCA). researchgate.net These reagents are easier to handle and can lead to more selective reactions under milder conditions. researchgate.net
Heterogeneous Catalysis: The use of solid acid catalysts, particularly zeolites, presents a promising green alternative to traditional homogeneous catalysts like AlCl₃ or FeCl₃ used in Friedel-Crafts and halogenation reactions. researchgate.netncert.nic.in Zeolite catalysts, such as H-BEA, can offer high conversion rates and regioselectivity in the chlorination of aromatic compounds. researchgate.netresearchgate.net Their solid nature simplifies catalyst separation and recycling, minimizing waste streams and improving process economics. researchgate.netgoogle.com For example, studies on the chlorination of toluene (B28343) have shown that zeolite catalysts can enhance the selectivity towards specific isomers, a principle that could be applied to control the synthesis of this compound. researchgate.netmdpi.com
Solvent Minimization: Investigating solvent-free reaction conditions or the use of greener solvents (e.g., ionic liquids or deep eutectic solvents) is another critical area. researchgate.netmdpi.com This reduces volatile organic compound (VOC) emissions and simplifies product purification.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, is a paradigm shift in chemical manufacturing that offers significant advantages over traditional batch production, especially for reactions that are fast, exothermic, or involve hazardous materials. researchgate.netrsc.orgrsc.org The synthesis of this compound, which involves potentially energetic steps like halogenation and Friedel-Crafts alkylation, is an ideal candidate for this technology. rsc.orgyoutube.com
Emerging trends in this area include:
Enhanced Safety and Control: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors. researchgate.netrsc.org This allows for precise control over reaction temperatures, preventing hotspots and thermal runaways, which is a common risk in exothermic halogenation reactions. rsc.orgrsc.org The small reactor volumes minimize the amount of hazardous material present at any given time, significantly improving process safety. researchgate.net
Improved Yield and Selectivity: The precise control offered by flow systems can lead to higher yields and better selectivity. For instance, flow chemistry has been shown to suppress the formation of unwanted isomers in Friedel-Crafts acylations, a principle applicable to the alkylation steps in synthesizing substituted benzenes. rsc.orgacs.org This reduces the need for extensive purification steps.
Process Intensification and Scalability: Flow chemistry enables the seamless integration of multiple reaction and purification steps into a single, continuous process. acs.org This has been demonstrated for the synthesis of various organic compounds, including halogenated molecules and heterocycles. rsc.orgacs.orgnih.gov Such integrated systems are highly efficient and can be easily scaled by extending the operation time rather than increasing the reactor size. rsc.org
Advanced Computational Studies for Property Prediction and Materials Design
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental research. rsc.org For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential as a building block for new materials, often before a single experiment is run. researchgate.netmdpi.com
Future computational work will likely focus on:
Property Prediction: DFT calculations can be used to predict a wide range of properties, including structural parameters (bond lengths, angles), electronic properties (dipole moment, molecular electrostatic potential), and spectroscopic signatures (IR, Raman, UV-Vis spectra). researchgate.netmdpi.com The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netchemrxiv.org
Reactivity Analysis: Computational models can explain and predict the reactivity of halogenated compounds. chemrxiv.org For example, calculations can determine the stability of intermediates in electrophilic substitution reactions, helping to rationalize the directing effects of the existing substituents on the benzene (B151609) ring. acs.org Studies on related substituted chlorobenzenes have used DFT to investigate reaction mechanisms and catalyst interactions. rsc.org
Materials Design: By predicting how this compound will interact with other molecules, computational studies can guide its use in materials science. This includes modeling its participation in noncovalent interactions like halogen bonding, which is crucial for designing supramolecular assemblies. researchgate.netscilit.com
The following table illustrates the types of data that can be generated for this compound using advanced computational methods.
| Property Category | Specific Property | Computational Method | Predicted Insight |
|---|---|---|---|
| Structural Properties | Bond Lengths & Angles | DFT (e.g., B3LYP/6-31G) | Provides the optimized 3D geometry of the molecule. |
| Electronic Properties | Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron-rich/poor areas, predicting sites for chemical reactions. researchgate.net |
| Electronic Properties | HOMO-LUMO Energy Gap | TD-DFT | Indicates chemical reactivity and electronic transition energies. researchgate.net |
| Spectroscopic Properties | IR & Raman Frequencies | DFT | Predicts vibrational spectra to aid in experimental characterization. researchgate.net |
| Reactivity Descriptors | Chemical Potential (µ) & Hardness | DFT | Quantifies global reactivity and stability. chemrxiv.org |
| Interaction Properties | Halogen Bond Strength | Ab initio (e.g., MP2) | Calculates the energy of interaction with Lewis bases, guiding supramolecular design. researchgate.netscilit.com |
Exploration of Novel Reactivity Patterns and Transformation Pathways
While the basic reactivity of substituted benzenes is well-established, research continues to uncover novel transformations and catalytic systems that can access new chemical space. Future studies on this compound could reveal new reactivity patterns, enabling its use as a more versatile synthetic intermediate.
Potential areas of exploration include:
Selective C-H Functionalization: Directing reactions to specific C-H bonds on the aromatic ring or the ethyl group would be a powerful tool. While the existing substituents direct electrophilic aromatic substitution, new catalysts could enable functionalization at otherwise disfavored positions.
Novel Cross-Coupling Reactions: The chlorine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work could explore using novel catalysts, including earth-abundant metals or photocatalysts, to form new C-C, C-N, or C-S bonds under milder conditions. mdpi.comacs.org
Photochemical and Electrochemical Transformations: Using light or electricity to drive reactions offers sustainable alternatives to traditional thermal methods. acs.orgacs.org Research could investigate the photochemical degradation or transformation pathways of this compound, similar to studies on other polycyclic aromatic hydrocarbons. nih.govtandfonline.com Electrosynthesis, mediated by catalysts like titanium, presents another avenue for novel amination or reduction reactions. acs.org
Metabolic and Degradation Pathways: Understanding how the compound is transformed by biological or environmental processes is crucial. Research, similar to that on other PAHs, could identify novel degradation pathways in microorganisms, which could be harnessed for bioremediation. asm.orgnih.gov
Integration into Multi-component Systems and Supramolecular Assemblies
Supramolecular chemistry involves the design of complex, functional assemblies held together by noncovalent interactions. The presence of a chlorine atom makes this compound a candidate for integration into such systems through an interaction known as halogen bonding.
Halogen bonding occurs when an electrophilic region (a "σ-hole") on a halogen atom interacts attractively with a nucleophile like a lone pair or a π-system. acs.org This interaction is directional and tunable, making it a powerful tool for crystal engineering and materials design. mdpi.comresearchgate.net
Future research could explore:
Halogen-Bonded Co-crystals: this compound could be used as a halogen bond donor to co-crystallize with various halogen bond acceptors (e.g., pyridines, ethers). This could lead to the formation of new materials with tailored properties, such as specific melting points or solubilities.
Functional Supramolecular Materials: The directionality of halogen bonds makes them ideal for constructing ordered materials like liquid crystals or organogels. researchgate.net By incorporating this compound into systems with other functional units, it may be possible to create materials that respond to stimuli like light or temperature.
Anion Recognition and Transport: The positive σ-hole on the chlorine atom can be used to bind anions. While chlorine forms weaker halogen bonds than bromine or iodine, strategic placement of electron-withdrawing groups can enhance this interaction. mdpi.comacs.org This could lead to applications in designing sensors or transporters for specific anions. Theoretical studies on substituted chlorobenzenes have already investigated how substituents modulate the strength of halogen bonds. researchgate.netscilit.com
Q & A
Basic: What are the standard synthetic routes for 4-Chloro-1-ethyl-2-methylbenzene, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution on a pre-functionalized benzene ring. For example:
Ethylation/Methylation: Use ethyl chloride or methyl chloride with a Lewis acid catalyst (e.g., AlCl₃) on toluene derivatives.
Chlorination: Direct electrophilic chlorination (Cl₂/FeCl₃) at the para position, guided by the directing effects of existing substituents.
Characterization:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., integration ratios for ethyl/methyl groups and aromatic protons) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., [M]⁺ peak at m/z 168.6).
- X-ray Diffraction (XRD): Resolve structural ambiguities (e.g., using SHELX for refinement) .
Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directing Group Manipulation: Temporarily introduce meta-directing groups (e.g., nitro) to control chlorination positions, followed by reduction .
- Catalytic Optimization: Use Brønsted acid ionic liquids (e.g., [BMIM][HSO₄]) to enhance para-selectivity in alkylation steps .
- Computational Modeling: Employ density functional theory (DFT) to predict transition states and optimize reaction conditions .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and alkyl groups (ethyl: δ 1.2–1.4 ppm triplet; methyl: δ 2.3 ppm singlet) .
- IR Spectroscopy: Detect C-Cl stretch (~600–800 cm⁻¹) and C-H bending in ethyl/methyl groups.
- GC-MS: Confirm purity and molecular ion fragmentation patterns .
Advanced: How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use software like Gaussian to model electron density maps. The chloro group is deactivating but ortho/para-directing, while ethyl/methyl groups are activating.
- Hammett Constants: Quantify substituent effects (σ⁺ for Cl: +0.23; alkyl groups: -0.1 to -0.2) to predict reaction sites .
- Molecular Dynamics (MD): Simulate reaction pathways under varying solvents/temperatures .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation (volatility: estimated BP ~220–230°C).
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can thermal stability and decomposition products of this compound be analyzed?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss at 200–300°C to identify decomposition thresholds.
- GC-MS Post-Decomposition: Detect chlorinated byproducts (e.g., chlorobenzene derivatives) and quantify using internal standards .
- Kinetic Studies: Apply Arrhenius equations to model degradation rates under varying pH and temperature .
Basic: How does the electronic nature of substituents affect the compound’s reactivity?
Methodological Answer:
- Chloro Group: Strongly electron-withdrawing, reduces ring electron density but directs incoming electrophiles to ortho/para positions.
- Ethyl/Methyl Groups: Electron-donating via hyperconjugation, activate the ring for electrophilic attack.
- Competitive Effects: Para-chloro dominates regioselectivity due to stronger deactivation .
Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve coupling interactions and assign overlapping signals .
- Crystallographic Validation: Use single-crystal XRD to confirm spatial arrangement and rule out tautomeric forms .
- Triangulation: Cross-validate with IR, Raman, and computational predictions .
Basic: How is the purity of this compound assessed post-synthesis?
Methodological Answer:
- HPLC-UV: Quantify impurities using a C18 column (retention time ~8–10 min) and UV detection at 254 nm .
- Melting Point: Compare observed mp (estimated 45–50°C) to literature values.
- Elemental Analysis: Verify %C, %H, %Cl within ±0.3% of theoretical values.
Advanced: What are the challenges in developing eco-friendly catalytic systems for its synthesis?
Methodological Answer:
- Catalyst Recycling: Immobilize Lewis acids (e.g., FeCl₃ on silica) to reduce waste.
- Solvent Replacement: Use ionic liquids or supercritical CO₂ to minimize toxicity .
- Life Cycle Analysis (LCA): Quantify energy use and emissions via software like SimaPro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
